molecular formula C14H13F2N3 B12852390 N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline CAS No. 349-37-1

N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline

Cat. No.: B12852390
CAS No.: 349-37-1
M. Wt: 261.27 g/mol
InChI Key: BSJTZZYJKUSSJC-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its unique structure, which includes two fluorine atoms on the phenyl ring, enhancing its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-difluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound.

Reaction Conditions:

    Diazotization: 2,5-Difluoroaniline + NaNO2 + HCl → Diazonium salt

    Coupling: Diazonium salt + N,N-Dimethylaniline → 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
  • 4-(2,5-Dichlorophenyl)Diazenyl-N,N-Dimethylaniline
  • 4-(2,5-Dibromophenyl)Diazenyl-N,N-Dimethylaniline

Comparison

  • Fluorine Substitution: The presence of fluorine atoms in 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline enhances its chemical stability and reactivity compared to its chloro and bromo analogs.
  • Chemical Stability: Fluorine atoms provide greater resistance to oxidative and reductive conditions, making the compound more stable under various reaction conditions.
  • Reactivity: The electron-withdrawing nature of fluorine atoms increases the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

349-37-1

Molecular Formula

C14H13F2N3

Molecular Weight

261.27 g/mol

IUPAC Name

4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3

InChI Key

BSJTZZYJKUSSJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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